4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyrazole derivatives such as:
- 4-chloro-1-(2-bromo-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-fluoro-1-(2-chloro-6-bromobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions .
Properties
Molecular Formula |
C22H13BrClF3N2 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H13BrClF3N2/c23-20-21(13-4-8-15(25)9-5-13)28-29(12-17-18(24)2-1-3-19(17)27)22(20)14-6-10-16(26)11-7-14/h1-11H,12H2 |
InChI Key |
KAQNUWAGVRDQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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